N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE
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Overview
Description
N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base such as pyridine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the nitro or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-6-ethylquinolin-4-amine: Lacks the sulfonyl and dimethylbenzene groups.
3-(3,4-Dimethylbenzenesulfonyl)-6-ethylquinolin-4-amine: Lacks the 4-chlorophenyl group.
N-(4-Chlorophenyl)-3-(benzenesulfonyl)-6-ethylquinolin-4-amine: Lacks the dimethyl groups on the benzene ring.
Uniqueness
N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-4-18-6-12-23-22(14-18)25(28-20-9-7-19(26)8-10-20)24(15-27-23)31(29,30)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKAKENRSCXPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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